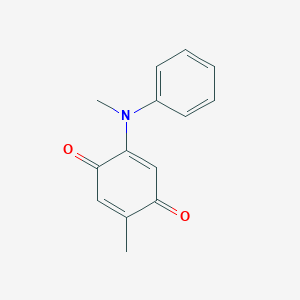
2,5-Cyclohexadiene-1,4-dione, 2-methyl-5-(methylphenylamino)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,5-Cyclohexadiene-1,4-dione, 2-methyl-5-(methylphenylamino)- is an organic compound belonging to the cyclohexadiene family. This compound is characterized by a six-carbon ring incorporating two keto groups and an amino group substituted with a methylphenyl group. Its unique structure makes it a subject of interest in various fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Cyclohexadiene-1,4-dione, 2-methyl-5-(methylphenylamino)- typically involves the condensation of cyclohexanone with appropriate substituted anilines under controlled conditions. The reaction is often carried out in the presence of a catalyst such as sulfuric acid or hydrochloric acid to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process typically includes purification steps such as recrystallization or chromatography to obtain the pure compound.
Analyse Des Réactions Chimiques
Types of Reactions
2,5-Cyclohexadiene-1,4-dione, 2-methyl-5-(methylphenylamino)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert the keto groups to hydroxyl groups.
Substitution: The amino group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and electrophiles like alkyl halides. The reactions are typically carried out under controlled temperatures and pH to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions include various substituted quinones, hydroquinones, and amino derivatives, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
2,5-Cyclohexadiene-1,4-dione, 2-methyl-5-(methylphenylamino)- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2,5-Cyclohexadiene-1,4-dione, 2-methyl-5-(methylphenylamino)- involves its interaction with molecular targets such as enzymes and receptors. The presence of keto groups creates a highly reactive platform, allowing the compound to participate in various biochemical pathways. These interactions can lead to the modulation of cellular processes, including apoptosis and cell cycle regulation.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,5-Cyclohexadiene-1,4-dione, 2,3-dimethoxy-5-methyl-: This compound has similar structural features but with methoxy groups instead of the amino group.
2,5-Cyclohexadiene-1,4-dione, 2,3-dimethyl-: Another similar compound with dimethyl substitution.
2,5-Cyclohexadiene-1,4-dione, 2,6-dimethyl-: This compound has dimethyl groups at different positions on the ring.
Uniqueness
The uniqueness of 2,5-Cyclohexadiene-1,4-dione, 2-methyl-5-(methylphenylamino)- lies in its specific substitution pattern, which imparts distinct chemical and biological properties
Propriétés
| 92199-46-7 | |
Formule moléculaire |
C14H13NO2 |
Poids moléculaire |
227.26 g/mol |
Nom IUPAC |
2-methyl-5-(N-methylanilino)cyclohexa-2,5-diene-1,4-dione |
InChI |
InChI=1S/C14H13NO2/c1-10-8-14(17)12(9-13(10)16)15(2)11-6-4-3-5-7-11/h3-9H,1-2H3 |
Clé InChI |
YFIOSLHWHJASRR-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=O)C(=CC1=O)N(C)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[2-(2-Hydroxy-5-nitrophenyl)hydrazinylidene]naphthalen-1(2H)-one](/img/structure/B14364053.png)

![4-Amino-1-[2-(ethenyloxy)ethyl]pyrimidin-2(1H)-one](/img/no-structure.png)
![2,4-Dichloro-6-[(methylsulfanyl)methoxy]benzaldehyde](/img/structure/B14364066.png)


